molecular formula C8H8BrNO B1344646 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one CAS No. 759442-78-9

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one

Cat. No. B1344646
M. Wt: 214.06 g/mol
InChI Key: WRYBFZYPELHYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8BrNO . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one consists of a bromine atom (Br) attached to the second carbon in an ethanone group (C-C(=O)-), which is also attached to a 4-methylpyridin-2-yl group .


Physical And Chemical Properties Analysis

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one has a molecular weight of 214.06 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

  • Chemical Synthesis and Characterization

    Research has been conducted on the synthesis, characterization, and biological evaluation of compounds involving bromo and pyridin-yl functionalities. For instance, Sherekar et al. (2021) explored the synthesis and antimicrobial activities of bromo-naphthalenyl-ethanone compounds, showcasing methodologies that could be applicable to synthesizing and studying 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one derivatives for antimicrobial properties (Sherekar, Kakade, & Padole, 2021).

  • Material Science Applications

    Compounds with bromo and pyridin-yl groups have been investigated for their potential in material science, including the development of electrooptic films. Facchetti et al. (2006) discussed the influence of pyrrole-pyridine-based chromophore architecture on nonlinear optical response, highlighting the potential of brominated pyridine derivatives in advanced material applications (Facchetti et al., 2006).

  • Organic Chemistry Reactions

    The thermal decomposition of brominated pyridine derivatives to form intermediates for further chemical synthesis has been a subject of study, as seen in research by Abarca et al. (2006), who explored the formation of pyridylcarbene from bromo-triazolopyridine under specific conditions (Abarca, Ballesteros, & Blanco, 2006). This type of research underscores the reactivity and utility of bromo and pyridin-yl compounds in synthetic organic chemistry.

  • Crystal and Molecular Structure Analysis

    The study of the crystal and molecular structures of compounds containing pyridin-yl groups, like the research by Böck et al. (2020) on thiourea derivatives, provides insights into the structural characteristics and potential applications of these compounds in various scientific fields (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

  • Novel Derivative Synthesis and Biological Activities

    The palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, as detailed by Ahmad et al. (2017), suggest potential routes for modifying 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one to create new compounds with varied biological activities (Ahmad et al., 2017).

properties

IUPAC Name

2-bromo-1-(4-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYBFZYPELHYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629543
Record name 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one

CAS RN

759442-78-9
Record name 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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